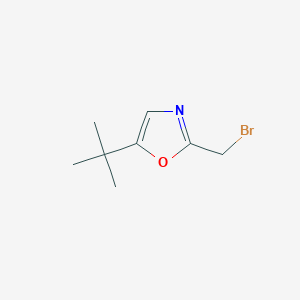
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid, also known as (2S)-2-prop-2-ynoylpyrrolidine-2-carboxylic acid, is a carboxylic acid derivative of the pyrrolidine ring system. It is a chiral molecule, with two enantiomers, this compound and (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. It is a versatile building block for organic synthesis, with a wide range of applications in the pharmaceutical and agrochemical industries.
Aplicaciones Científicas De Investigación
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of biologically active compounds, including peptide-based compounds. It has also been used to synthesize compounds with potential applications in the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, it has been used to synthesize compounds with potential applications in the treatment of bacterial infections and fungal infections.
Mecanismo De Acción
The mechanism of action of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of serine proteases, which are enzymes involved in the regulation of a variety of biological processes. Inhibition of these enzymes can lead to a variety of physiological effects, including the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to act as an inhibitor of serine proteases, which can lead to a variety of physiological effects. These effects include the regulation of inflammation, cell proliferation, and apoptosis. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid in laboratory experiments include its low cost, easy availability, and versatility. In addition, it is a chiral molecule, which makes it useful in asymmetric synthesis. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Direcciones Futuras
There are a number of potential future directions for research involving (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid. These include further exploration of its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a building block for the synthesis of other biologically active compounds. In addition, further research could explore the potential of this compound as an inhibitor of other enzymes and its potential applications in other areas of biochemistry and physiology.
Métodos De Síntesis
The synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can be achieved through a variety of methods. One method involves the reaction of propargyl alcohol with an acid chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a propargyl chloride, which can then be reacted with pyrrolidine to yield this compound. Another method involves the reaction of a propargyl alcohol with an acid anhydride in the presence of a base. This reaction produces a propargyl anhydride, which can then be reacted with pyrrolidine to yield this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Propargyl bromide", "2-pyrrolidone", "Sodium hydride", "Diethyl azodicarboxylate", "Ethyl chloroformate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Synthesis of propargyl 2-pyrrolidone", "Propargyl bromide is reacted with 2-pyrrolidone in the presence of sodium hydride to form propargyl 2-pyrrolidone.", "Step 2: Synthesis of propargyl N-tert-butoxycarbonyl-2-pyrrolidone", "Propargyl 2-pyrrolidone is reacted with diethyl azodicarboxylate and ethyl chloroformate to form propargyl N-tert-butoxycarbonyl-2-pyrrolidone.", "Step 3: Synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid", "Propargyl N-tert-butoxycarbonyl-2-pyrrolidone is deprotected with hydrochloric acid to form propargyl 2-pyrrolidone.", "The resulting compound is then reacted with sodium hydroxide and sodium bicarbonate to form (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid.", "The final product is purified using a combination of methanol, ethanol, acetone, and water." ] } | |
Número CAS |
1105512-39-7 |
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



